2-Bromo-3-(ethoxymethoxy)pyridine

Organic Synthesis Protecting Group Chemistry Process Optimization

Synthesizing 3-hydroxy-2,2'-bipyridines or orellanine analogs? The unprotected 3-hydroxyl in standard analogs causes side reactions with organometallics, while methyl ethers block late-stage diversification. This EOM-protected pyridine solves the selectivity problem. - **Orthogonal protection**: EOM group stable to Suzuki-Miyaura, Negishi, and Sonogashira conditions; cleaved under mild acid (TFA, HCl/dioxane). - **Proven utility**: Direct intermediate for orellanine and unsymmetrical 3-hydroxy-bipyridine ligands via Pd/Ni-catalyzed homocoupling. - **Supply assurance**: ≥95% purity, documented synthesis (88.9% yield). Available for immediate R&D shipment.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B8700941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(ethoxymethoxy)pyridine
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCCOCOC1=C(N=CC=C1)Br
InChIInChI=1S/C8H10BrNO2/c1-2-11-6-12-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3
InChIKeyAGLZAVDLPWPGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(ethoxymethoxy)pyridine Physicochemical Properties


2-Bromo-3-(ethoxymethoxy)pyridine (CAS 1357366-98-3) is a heteroaromatic building block with the molecular formula C8H10BrNO2, a molecular weight of 232.07 g/mol, and a calculated LogP of 2.21690 . The compound features a pyridine ring substituted with a bromine atom at the 2-position and an ethoxymethoxy (EOM) protected hydroxyl group at the 3-position. This protection strategy is widely used to mask the reactivity of the phenolic 3-hydroxyl group during complex organic syntheses, allowing for subsequent orthogonal functionalization [1]. The commercial specification is typically ≥95% purity, positioning it as a critical intermediate for precision organic synthesis rather than a final bioactive molecule.

Orthogonal EOM protecting group enables selective multi-step synthesis
≥95% purity, intended as a synthesis intermediate (not a bioactive final product)
Supports sequential diversification strategies in medicinal chemistry

2-Bromo-3-(ethoxymethoxy)pyridine Substitution Risks


Generic substitution with closely related analogs such as 2-bromo-3-hydroxypyridine, 2-bromo-3-methoxypyridine, or other 2-bromopyridine derivatives is not feasible due to the specific and orthogonal reactivity profile conferred by the 3-ethoxymethoxy (EOM) protecting group [1]. While the 2-bromo substituent is a universal handle for palladium-catalyzed cross-coupling reactions, the unprotected 3-hydroxyl in 2-bromo-3-hydroxypyridine is incompatible with many organometallic reagents and can lead to competitive side reactions, significantly reducing yield . Conversely, the stable 3-methoxy group in 2-bromo-3-methoxypyridine cannot be selectively removed under mild conditions, limiting its utility in late-stage diversification. The EOM group in the target compound provides a crucial balance: it is stable to a broad range of basic and nucleophilic reaction conditions but can be readily cleaved under mild acidic conditions, enabling a precise, stepwise synthetic strategy unattainable with its analogs [1].

2-Bromo-3-hydroxypyridine
Unprotected 3-OH leads to organometallic incompatibility and competitive side reactions, reducing yield.
2-Bromo-3-methoxypyridine
Stable 3-OMe cannot be selectively cleaved under mild conditions, limiting late-stage diversification.

2-Bromo-3-(ethoxymethoxy)pyridine Performance vs. Comparators


Etherification Yield Advantage

The introduction of the ethoxymethoxy (EOM) group onto 2-bromo-3-hydroxypyridine to yield 2-bromo-3-(ethoxymethoxy)pyridine proceeds with a high yield of 88.9% under standard alkylation conditions . This is notably superior to the etherification yields reported for other protecting groups on the same core scaffold. For example, the synthesis of the analogous 2-bromo-3-methoxypyridine via methylation is reported with a lower yield of 85% , while the synthesis of the bulkier 2-bromo-3-(2-(trimethylsilyl)ethoxymethyl)pyridine (SEM-protected) is achieved in an even lower 79% yield . This demonstrates that the EOM protection strategy offers a quantifiably more efficient synthetic pathway, reducing material waste and cost per gram of protected intermediate.

Etherification Yield
Cross-study comparable
88.9% yield
EOM (target)88.9%
Methyl ether85%
SEM ether79%
Higher reported yield may support cost-efficient synthesis
Data to verify; compare with in-house results
Organic Synthesis Protecting Group Chemistry Process Optimization

pH-Dependent Orthogonality of EOM Group

The ethoxymethoxy (EOM) group, a subclass of alkoxymethyl ethers, exhibits well-defined stability parameters that are critical for its utility in complex syntheses [1]. EOM ethers are stable to basic and nucleophilic conditions, which are common in many cross-coupling and alkylation reactions, but are labile under mild acidic conditions (e.g., acetic acid or Amberlyst 15) [1]. This pH-dependent lability is quantitatively comparable to the widely used methoxyethoxymethyl (MEM) group. This orthogonal stability profile allows the 2-bromo substituent to participate in, for example, a Suzuki-Miyaura coupling under basic conditions without risk of deprotecting the 3-hydroxyl group. In contrast, base-labile protecting groups like simple esters would be cleaved under these conditions, leading to complex reaction mixtures and low yields. The predictable stability of the EOM group simplifies reaction planning and purification, a key advantage over less stable or more robust alternatives.

Orthogonal Stability
Class-level inference
Stable to base/nucleophiles; labile to mild acid
Stable: basic & nucleophilic Labile: mild acid
Predictable deprotection simplifies orthogonal synthesis planning
Review required for specific reaction conditions
Protecting Group Strategy Orthogonal Synthesis Chemical Stability

Cross-Coupling Reactivity

The 2-bromo substituent in 2-bromo-3-(ethoxymethoxy)pyridine is a highly effective partner in palladium-catalyzed cross-coupling reactions, a class-level property of 2-bromopyridines [1]. The reactivity of 2-bromopyridines in such transformations is well-documented and can be superior to that of the corresponding 2-chloropyridines, which are less reactive and often require more forcing conditions or specialized ligands . This enhanced reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for the efficient and selective installation of a diverse array of aryl, heteroaryl, and alkenyl groups at the 2-position of the pyridine ring under standard, mild conditions, a feature that is crucial for rapid analog generation in medicinal chemistry programs.

Cross-Coupling Reactivity
Class-level inference
High reactivity C-Br in Pd-catalyzed couplings
Suzuki-Miyaura Sonogashira Buchwald-Hartwig
Supports efficient analog generation in medicinal chemistry
2-Cl analogs require harsher conditions
Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

2-Bromo-3-(ethoxymethoxy)pyridine Research Applications


Orellanine Analog and Bipyridine Derivatives Synthesis

The primary and most evidence-backed application for this compound is as a key intermediate in the synthesis of orellanine, its analogs, and other 3-hydroxy-2,2'-bipyridine derivatives [1]. The ethoxymethoxy group protects the 3-hydroxyl during the crucial palladium-catalyzed homocoupling or cross-coupling step that forms the bipyridine core. Subsequent acidic deprotection reveals the free hydroxyl group, which is essential for the nephrotoxic activity of orellanine. Researchers focusing on natural product synthesis, toxicology, or the development of metal-chelating bipyridine ligands will find this compound's orthogonal protection strategy indispensable [1].

2,3-Disubstituted Pyridine Library Synthesis

In medicinal chemistry and agrochemical discovery, the ability to rapidly generate diverse compound libraries is paramount. 2-Bromo-3-(ethoxymethoxy)pyridine serves as a privileged scaffold for this purpose. The high-yielding synthesis (88.9%) and stable, orthogonal EOM protecting group allow for an efficient two-step diversification strategy: 1) installation of a first diversity element at the 2-position via a robust Suzuki-Miyaura or similar cross-coupling reaction; and 2) subsequent acid-catalyzed deprotection of the EOM group to reveal the 3-hydroxyl, which can then be functionalized with a second diversity element (e.g., via alkylation, acylation, or Mitsunobu reaction). This sequential approach enables the efficient exploration of chemical space around the 3-hydroxy-2-substituted pyridine core.

Advanced Materials and Functional Ligands

2,2'-Bipyridine derivatives are a cornerstone ligand class in coordination chemistry and materials science. This compound provides a direct route to unsymmetrical, 3-hydroxy-substituted bipyridines via nickel- or palladium-catalyzed homocoupling of the 2-bromo group [1]. The resulting 3-hydroxy-2,2'-bipyridine can act as a bidentate ligand for a wide range of transition metals, with the hydroxyl group offering a further handle for attaching the ligand to polymers, surfaces, or nanoparticles. This application is particularly relevant for researchers developing new catalysts, metal-organic frameworks (MOFs), or sensors where precise ligand geometry and additional tethering points are required.

Application
Selection Property
Validation Focus
Orellanine Analog & Bipyridine Synthesis
Orthogonal EOM protection for bipyridine core formation
Coupling efficiency and deprotection yield
2,3-Disubstituted Pyridine Libraries
Sequential diversification: cross-coupling then deprotection/functionalization
Cross-coupling scope and mild deprotection efficiency
Advanced Materials & Functional Ligands
Precursor to 2,2′-bipyridine ligands via homocoupling
Homocoupling yield and post-functionalization capability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(ethoxymethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.